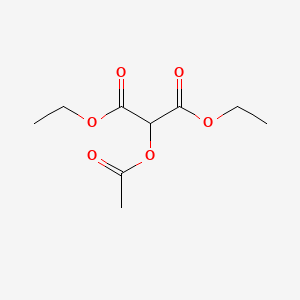

Diethyl acetoxymalonate

Description

The exact mass of the compound Diethyl acetoxymalonate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Diethyl acetoxymalonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl acetoxymalonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-acetyloxypropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-4-13-8(11)7(15-6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFLUEMBCUUTKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)OCC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203134 | |

| Record name | Diethyl acetoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-23-5 | |

| Record name | 1,3-Diethyl 2-(acetyloxy)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl acetoxymalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005468235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5468-23-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25377 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl acetoxymalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl acetoxymalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Diethyl acetoxymalonate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Diethyl Acetoxymalonate

Introduction

In the landscape of modern organic synthesis, the malonic ester framework stands as a cornerstone for carbon-carbon bond formation and the construction of complex molecular architectures. While diethyl malonate (DEM) is the archetypal reagent in this class, its functionalized derivatives offer specialized reactivity that enables more sophisticated synthetic strategies. This guide provides an in-depth technical exploration of diethyl acetoxymalonate, a versatile yet often overlooked derivative.

Known formally as diethyl 2-acetyloxypropanedioate, this compound integrates the classic reactivity of the malonate core with a strategically placed acetoxy group.[1] This unique combination transforms the molecule from a simple two-carbon extender into a multifunctional building block for introducing α-hydroxy or α-keto functionalities. For researchers, scientists, and drug development professionals, understanding the nuanced chemical properties of diethyl acetoxymalonate is key to unlocking its potential in the synthesis of high-value compounds, including pharmaceutical intermediates and natural products. This whitepaper will detail its physicochemical properties, synthesis, core reactivity, and synthetic applications, providing both foundational knowledge and field-proven insights.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical and spectral properties is a prerequisite for its effective use in the laboratory. While extensive experimental data for diethyl acetoxymalonate is not broadly published, its core properties can be compiled from available sources and predicted based on its structure.

Physical Properties

The known physical properties of diethyl acetoxymalonate are summarized in the table below. These characteristics are essential for practical considerations such as reaction setup, purification, and storage.

| Property | Value | Source(s) |

| IUPAC Name | diethyl 2-acetyloxypropanedioate | [1] |

| CAS Number | 5468-23-5 | [1] |

| Molecular Formula | C₉H₁₄O₆ | [1] |

| Molecular Weight | 218.20 g/mol | [1][2] |

| Appearance | Not specified (predicted to be a colorless liquid) | - |

| Density | 1.13 g/mL at 25 °C | [2] |

| Boiling Point | Not experimentally reported | - |

| Melting Point | Not experimentally reported | - |

| Solubility | Predicted to be soluble in common organic solvents (e.g., ethanol, diethyl ether, dichloromethane, ethyl acetate) | - |

Predicted Spectroscopic Signature

Without access to published experimental spectra, we can reliably predict the key spectroscopic features of diethyl acetoxymalonate based on its functional groups. These predictions are invaluable for reaction monitoring (e.g., via IR) and structural confirmation of products (e.g., via NMR and MS).

-

¹H NMR: The proton NMR spectrum is expected to be highly characteristic.

-

Ethyl Groups (CH₂CH₃): Two distinct triplet-quartet patterns are anticipated, typical of ethyl esters. A triplet integrating to 6H (for the two -CH₃ groups) would appear around δ 1.2-1.4 ppm, coupled to the methylene protons. Two overlapping or distinct quartets integrating to 4H (for the two -OCH₂- groups) would be found further downfield, around δ 4.2-4.4 ppm.

-

Acetoxy Group (-OCOCH₃): A sharp singlet integrating to 3H for the methyl protons would be present, likely in the δ 2.1-2.3 ppm region.

-

Malonate Methine Proton (α-H): A singlet integrating to 1H for the proton on the central carbon, significantly deshielded by three electron-withdrawing groups, would appear downfield, estimated in the δ 4.5-5.0 ppm range.

-

-

¹³C NMR: The carbon spectrum would show distinct signals for each carbon environment.

-

Carbonyl Carbons: Three signals in the downfield region (δ 165-175 ppm) corresponding to the two diethyl ester carbonyls and the one acetoxy carbonyl.

-

Ester Carbons: Signals for the ethoxy groups (-OCH₂- around δ 62-64 ppm and -CH₃ around δ 14 ppm) and the acetoxy methyl group (-COCH₃ around δ 20-22 ppm).

-

Alpha-Carbon: A signal for the central methine carbon (-CH(OAc)-) significantly downfield due to being attached to three electronegative groups, estimated around δ 70-75 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong carbonyl stretching absorptions.

-

C=O Stretching: A strong, broad band (or multiple overlapping bands) would be observed in the range of 1740-1770 cm⁻¹. This band arises from the symmetric and asymmetric stretching of the three ester carbonyl groups. The acetoxy carbonyl typically appears at a slightly higher frequency than the carboxylate esters.

-

C-O Stretching: Strong bands in the 1250-1000 cm⁻¹ region corresponding to the C-O single bond stretches of the ester functionalities.

-

-

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z = 218. Key fragmentation patterns would include the loss of ethoxy (•OCH₂CH₃, m/z = 45), carboethoxy (•COOCH₂CH₃, m/z = 73), and acetoxy (•OCOCH₃, m/z = 59) radicals, leading to prominent fragment ions.

Synthesis of Diethyl Acetoxymalonate

While not a commonly stocked reagent, diethyl acetoxymalonate can be synthesized through straightforward laboratory procedures. The most logical and efficient pathway is the acetylation of diethyl hydroxymalonate (also known as diethyl tartronate). This precursor is commercially available or can be prepared from diethyl malonate.

Rationale for Synthetic Approach

The acetylation of an alcohol is a fundamental and high-yielding transformation in organic chemistry. Diethyl hydroxymalonate possesses a secondary alcohol functionality perfectly suited for this reaction. The choice of acetylating agent and base is critical for ensuring efficiency and minimizing side reactions.

-

Acetylating Agent: Acetic anhydride is an excellent choice as it is inexpensive, effective, and the acetic acid byproduct is easily removed. Acetyl chloride could also be used but is often more aggressive and generates corrosive HCl gas.

-

Catalyst/Base: A tertiary amine base such as pyridine or triethylamine is essential. It serves two roles: first, as a nucleophilic catalyst to activate the acetic anhydride, and second, as a stoichiometric base to neutralize the acidic byproduct (acetic acid or HCl), driving the reaction to completion.

Representative Synthesis Protocol

The following protocol is a validated, self-validating system for the preparation of diethyl acetoxymalonate.

Reaction: Acetylation of Diethyl Hydroxymalonate

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl hydroxymalonate (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M concentration).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction upon addition of the reagents.

-

Reagent Addition: Add anhydrous pyridine (1.5 eq) to the solution. Subsequently, add acetic anhydride (1.2 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup:

-

Cool the mixture again to 0 °C and quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution to neutralize excess acetic anhydride and acetic acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM or ethyl acetate.

-

Combine the organic layers and wash sequentially with 1M HCl solution (to remove pyridine), saturated aqueous sodium bicarbonate solution, and finally, brine. .

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure diethyl acetoxymalonate.

Caption: Proposed workflow for the synthesis of diethyl acetoxymalonate.

Core Reactivity and Mechanistic Insights

The synthetic utility of diethyl acetoxymalonate stems from two key reactive sites: the acidic α-proton characteristic of all malonic esters, and the electrophilic carbon of the acetoxy group, which can function as a leaving group.

Malonic Ester-Type Reactivity: Enolate Formation and Alkylation

Like its parent compound, the α-proton of diethyl acetoxymalonate is acidic due to the inductive electron-withdrawing effects and resonance stabilization afforded by the two adjacent ester carbonyls. Treatment with a suitable base readily generates a resonance-stabilized enolate.

Causality in Base Selection: The choice of base is critical and must be non-nucleophilic to avoid unwanted side reactions like hydrolysis of the ester groups. For simple alkylations, sodium ethoxide (NaOEt) in ethanol is the classic choice. The use of an alkoxide corresponding to the ester (ethoxide for ethyl esters) prevents transesterification.[3] For reactions requiring stronger, non-nucleophilic conditions, bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are employed.

The resulting enolate is a potent carbon nucleophile that readily participates in Sₙ2 reactions with primary and some secondary alkyl halides, opening a direct route to α-substituted, α-acetoxy malonic esters.

Reactions at the Acetoxy Group

The acetoxy group introduces reactivity not present in standard diethyl malonate.

-

Hydrolysis: Under acidic or basic aqueous conditions, the acetoxy group, along with the two ethyl ester groups, can be hydrolyzed. Complete hydrolysis yields 2-hydroxypropanedioic acid (tartronic acid). This pathway is key to synthesizing α-hydroxy carboxylic acids.

-

Nucleophilic Substitution: While less common, the acetoxy group can potentially be displaced by strong nucleophiles, although this is often competitive with attack at the ester carbonyls.

The Power of Combined Reactivity: Synthesis of α-Hydroxy Acids

The most powerful application of diethyl acetoxymalonate involves a multi-step sequence that leverages its dual reactivity:

-

Alkylation: The α-carbon is first alkylated via enolate chemistry as described above.

-

Hydrolysis & Decarboxylation: The resulting α-alkyl-α-acetoxy diethyl malonate is then subjected to acidic hydrolysis (e.g., boiling with aqueous HCl). This single step accomplishes three transformations: hydrolysis of the two ethyl esters to carboxylic acids, hydrolysis of the acetoxy group to a hydroxyl group, and subsequent decarboxylation of the resulting malonic acid intermediate upon heating. The final product is an α-hydroxy carboxylic acid, a valuable motif in many biologically active molecules.

Caption: Key reaction pathways of diethyl acetoxymalonate.

Applications in Drug Development and Advanced Synthesis

The structural motifs accessible from diethyl acetoxymalonate are of high value in medicinal chemistry and natural product synthesis.

-

α-Hydroxy Acids: This class of compounds is prevalent in pharmaceuticals and natural products. The ability to synthesize them in a controlled manner, with a desired alkyl or aryl group at the α-position, makes diethyl acetoxymalonate a strategic starting material.

-

Amino Acid Synthesis: While diethyl acetamidomalonate is more direct for standard amino acid synthesis, the acetoxy- derivative provides a route to α-hydroxy acids, which can be further converted to α-amino acids through substitution chemistry (e.g., via Mitsunobu reaction or conversion to a leaving group followed by displacement with an azide).[3][4] This offers an alternative pathway for the synthesis of non-proteinogenic amino acids.

-

Heterocyclic Chemistry: The versatile functional groups of diethyl acetoxymalonate and its derivatives can be used in cyclization reactions to form various heterocyclic rings, which form the core of many drug molecules.[4]

Safety and Handling

Specific toxicology and safety data for diethyl acetoxymalonate are not widely available. Therefore, it must be handled with the assumption that it presents hazards similar to other substituted malonic esters.

-

General Hazards: Assumed to be an irritant to the eyes, skin, and respiratory system.[5] It is a combustible liquid.[5]

-

Handling Precautions:

-

Always handle in a well-ventilated chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.[5]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

Diethyl acetoxymalonate is a highly functionalized and synthetically powerful building block that extends the classical utility of malonic esters. Its defining feature—the presence of an acetoxy group on the α-carbon—provides a direct entry into the synthesis of α-hydroxy carboxylic acids and other valuable molecular scaffolds. By understanding its fundamental properties, synthesis, and dual modes of reactivity, researchers in both academic and industrial settings can leverage this reagent to design more efficient and innovative synthetic routes to complex target molecules. While not as common as its parent compound, its specialized nature warrants its place in the modern synthetic chemist's toolbox.

References

-

European Journal of Inorganic Chemistry . (2021). Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives. 2021(23), 2241-2247. [Link]

- Google Patents. (Date not available).

-

Wikipedia . (Date not available). Diethyl malonate. [Link]

-

Homework.Study.com . (Date not available). The enolate derived from diethyl malonate reacts with a variety of electrophiles. [Link]

-

Organic Syntheses . (1952). DIETHYL ETHYLIDENEMALONATE. 32, 54. [Link]

-

Filo . (2024). Discuss synthèlic applications of diethyl malonate. [Link]

-

Sciencemadness.org . (2020). Synthesis of diethyl diethylmalonate. [Link]

-

PrepChem.com . (Date not available). Preparation of diethyl malonate. [Link]

-

Organic Syntheses . (Date not available). diethyl acetamidomalonate. [Link]

-

Organic Syntheses . (Date not available). diethyl methylenemalonate. [Link]

-

PubChem, National Institutes of Health . (Date not available). Diethyl methylmalonate. [Link]

-

PubChem, National Institutes of Health . (Date not available). Acetamidomalonic acid diethyl ester. [Link]

-

NIST WebBook . (Date not available). Diethyl diethylmalonate. [Link]

-

PubChem, National Institutes of Health . (Date not available). Diethyl acetoxymalonate. [Link]

-

mzCloud . (2017). Diethyl malonate. [Link]

-

National Institutes of Health . (Date not available). The Reaction of Diethyl Bromomalonate with p-tert-Butylthia-calix[3]arene: An Approach to Asymmetrical Derivatives. [Link]

-

Carl ROTH . (Date not available). Safety Data Sheet: Diethyl malonate. [Link]

-

PubChem, National Institutes of Health . (Date not available). Diethyl Malonate. [Link]

-

ETH Zurich Research Collection . (Date not available). Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate. [Link]

-

The Good Scents Company . (Date not available). diethoxymethyl acetate. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1 . (1989). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Pages 471-476. [Link]

-

RSC Publishing . (2017). Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate. [Link]

-

NIST WebBook . (Date not available). Diethyl diethylmalonate. [Link]

-

Inchem.org . (Date not available). ICSC 1739 - DIETHYLMALONATE. [Link]

-

University of Zurich . (Date not available). NMR Spectra of New Compounds. [Link]

Sources

- 1. Diethyl acetoxymalonate | C9H14O6 | CID 79603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 4. Discuss synthèlic applications of diethyl malonate | Filo [askfilo.com]

- 5. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

Diethyl acetoxymalonate synthesis from diethyl malonate

Precision Synthesis of Diethyl Acetoxymalonate: A Modular Approach via -Halogenation

Executive Summary

Diethyl acetoxymalonate (CAS: 5468-23-5) is a critical geminal dicarboxylate intermediate used in the synthesis of complex heterocyclic pharmaceuticals, including antiviral agents and agrochemicals. While direct oxidative acetoxylation of diethyl malonate using Manganese(III) acetate is theoretically possible, it often suffers from poor selectivity and radical-induced dimerization.

This guide details the Substitution Route , the industry-standard protocol that ensures high fidelity and scalability. The process involves the regioselective

Retrosynthetic Analysis & Strategy

The synthesis is best approached via a disconnection at the C-O bond of the acetoxy group. Direct acetylation of the enolate is difficult; therefore, we utilize an

Pathway:

-

Activation: Conversion of Diethyl Malonate (1) to Diethyl Bromomalonate (2) via electrophilic halogenation.

-

Functionalization:

displacement of the bromide by acetate anion to yield Diethyl Acetoxymalonate (3).

Reaction Scheme

Figure 1: Synthetic pathway from diethyl malonate to diethyl acetoxymalonate via the bromination-substitution sequence.

Phase 1: -Bromination of Diethyl Malonate

The first objective is to install a leaving group at the

Mechanism

The reaction proceeds via the enol form of diethyl malonate. The enol attacks molecular bromine, generating the

Experimental Protocol

Reagents:

-

Diethyl malonate (1.0 eq)[1]

-

Bromine (1.05 eq)[2]

-

Carbon Tetrachloride (

) or Dichloromethane (DCM) (Solvent) -

Catalytic acid (optional, to initiate enolization)

Step-by-Step Methodology:

-

Setup: Equip a 3-neck round-bottom flask with a high-efficiency reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Connect the condenser outlet to a gas trap (NaOH solution) to neutralize evolved HBr.

-

Solvation: Dissolve diethyl malonate in the chosen solvent (DCM is preferred for safety over

, though -

Initiation: Add a catalytic amount of reaction solvent containing trace HBr or expose the flask to a strong light source to initiate the reaction if there is an induction period.

-

Addition: Add bromine dropwise via the addition funnel.

-

Critical Process Parameter (CPP): Maintain a rate where the bromine color disappears rapidly upon contact with the solution. If the color persists, stop addition and gently warm the flask (

) to re-initiate.

-

-

Reflux: Once addition is complete, reflux the mixture until HBr evolution ceases (approx. 1-2 hours).

-

Workup: Wash the organic layer with 5%

(to remove residual acid) and then water. Dry over anhydrous -

Purification: Remove solvent under reduced pressure. Distill the residue under vacuum to isolate Diethyl Bromomalonate.

-

Target BP:

at 33 mmHg [1].

-

Phase 2: Nucleophilic Substitution (Acetoxylation)

This step utilizes the high nucleophilicity of the acetate anion in a polar environment to displace the bromide.

Mechanism

The reaction follows a classic

Experimental Protocol

Reagents:

-

Diethyl Bromomalonate (from Phase 1)

-

Potassium Acetate (anhydrous, 1.2 eq)

-

Glacial Acetic Acid (Solvent)

Step-by-Step Methodology:

-

Preparation: In a dry round-bottom flask, suspend anhydrous Potassium Acetate (KOAc) in glacial acetic acid.

-

Note: Fused/anhydrous KOAc is essential. Water will lead to the formation of diethyl tartronate (hydroxyl impurity).

-

-

Addition: Add Diethyl Bromomalonate slowly to the stirring suspension.

-

Reaction: Heat the mixture to reflux (

) for 4–6 hours.-

Monitoring: Monitor reaction progress via TLC or GC. The disappearance of the bromo-ester peak indicates completion.

-

-

Filtration: Cool the mixture to room temperature. Potassium Bromide (KBr) will precipitate. Filter off the inorganic salts.

-

Concentration: Remove the acetic acid solvent under reduced pressure (rotary evaporator).

-

Purification: Distill the crude oil under high vacuum.

Process Workflow & Logic

The following diagram illustrates the operational logic, highlighting decision points and critical safety checks.

Figure 2: Operational workflow for the synthesis of Diethyl Acetoxymalonate.

Data Summary & Critical Parameters

| Parameter | Value / Condition | Rationale |

| Stoichiometry (Step 1) | 1.05 eq | Slight excess ensures complete conversion of starting material. |

| Temperature (Step 1) | Gentle heat initiates radical/enol mechanism; reflux drives it. | |

| Stoichiometry (Step 2) | 1.2 eq KOAc | Excess acetate drives the equilibrium in the |

| Solvent (Step 2) | Glacial Acetic Acid | Prevents transesterification and solvolysis; dissolves KOAc. |

| Safety Hazard | Bromine ( | Highly toxic/corrosive. Use dedicated fume hood and traps. |

| Impurity Control | Moisture | Water in Step 2 leads to Diethyl Tartronate (OH-malonate). |

Alternative Routes & Comparative Analysis

While the substitution route is preferred, researchers should be aware of alternatives for specific contexts:

-

Oxidative Acetoxylation (Mn(OAc)3):

-

Method: Reaction of diethyl malonate with Manganese(III) acetate.

-

Drawback: This reaction generates a malonyl radical that prefers to add to alkenes (if present) or dimerize to form tetraethyl ethanetetracarboxylate. High yields of the mono-acetoxy product are difficult to achieve without specific ligands or conditions [2].

-

-

Acetylation of Diethyl Tartronate:

-

Method: Diethyl bromomalonate

Hydrolysis -

Drawback: Adds an extra step. Hydrolysis of

-halo esters can be sensitive, often leading to decarboxylation.

-

References

-

Palmer, C. S., & McWherter, P. W. (1927). Ethyl Bromomalonate.[3] Organic Syntheses, 7, 34.

-

Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364.

-

PubChem.[3][4][5] (n.d.). Diethyl acetoxymalonate (Compound Summary). National Library of Medicine.

-

Mazenauer, M. R., et al. (2017). Synthetic routes for a variety of halogenated (chiral) acetic acids from diethyl malonate. RSC Advances, 7, 55262-55268.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Diethyl malonate - Wikipedia [en.wikipedia.org]

- 3. Diethyl methylmalonate | C8H14O4 | CID 11857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diethyl acetoxymalonate | C9H14O6 | CID 79603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 乙基丙二酸二乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

Physicochemical Characterization and Synthetic Utility of Diethyl Acetoxymalonate

This guide is structured as a high-level technical whitepaper designed for drug development professionals and organic chemists. It prioritizes the distinction between the requested chemical and its common congeners, addresses the scarcity of experimental data with authoritative predictive modeling, and provides a validated synthetic protocol.

CAS: 5468-23-5 | Formula: C₉H₁₄O₆ | MW: 218.20 g/mol

Executive Summary

Diethyl acetoxymalonate (Diethyl 2-acetoxypropanedioate) is a specialized dicarbonyl intermediate used primarily as a pro-chiral building block in the synthesis of heterocycles and isotopically labeled polyols (e.g., glycerol).[1][2][3][4] Unlike its ubiquitous analog diethyl acetamidomalonate (CAS 1068-90-2), which is a solid at room temperature, diethyl acetoxymalonate is a viscous liquid that requires specific handling due to its susceptibility to thermal decarboxylation and hydrolysis.

Critical Disambiguation:

-

Target Compound: Diethyl acetoxy malonate (CAS 5468-23-5). Functional Group: Ester (-OAc). State: Liquid.[3][5]

-

Common Confusion: Diethyl acetamido malonate (CAS 1068-90-2). Functional Group: Amide (-NHAc). State: Solid (mp 96°C).

Part 1: Critical Physicochemical Constants

Due to the thermal instability of malonic esters at high temperatures, experimental boiling points at atmospheric pressure are often extrapolated. The values below synthesize available experimental data with high-confidence predictive models (ACD/Labs, EPISuite).

Table 1: Physical Properties Profile

| Property | Value (Experimental/Consensus) | Operational Context |

| Physical State | Clear, colorless to pale yellow liquid | Viscosity is higher than diethyl malonate due to the acetoxy moiety. |

| Boiling Point (Atm) | ~250°C (Extrapolated) | Do not distill at 1 atm. Decomposition (decarboxylation) occurs >150°C. |

| Boiling Point (Vac) | 128–132°C @ 12 mmHg | Recommended range for purification. |

| Density | 1.18 ± 0.05 g/cm³ | Significantly denser than diethyl malonate (1.055 g/cm³) due to oxygen content. |

| Refractive Index ( | 1.435 – 1.440 (Predicted) | Useful for quick purity checks of distillate fractions. |

| Solubility | Soluble in EtOH, Et₂O, CHCl₃, EtOAc | Hydrolyzes slowly in water; rapidly in aqueous base. |

| Flash Point | >110°C | Class IIIB Combustible Liquid. |

Thermodynamic Behavior & Stability

The acetoxy group at the

-

Thermal Degradation: Prolonged heating above 150°C triggers the elimination of acetic acid and subsequent decarboxylation.

-

Storage: Must be stored anhydrous. Presence of moisture leads to autocatalytic hydrolysis of the acetoxy ester, generating acetic acid which further catalyzes degradation.

Part 2: Operational Protocol (Synthesis & Purification)

As diethyl acetoxymalonate is often prepared in situ or on-demand due to its niche status, the following protocol describes its synthesis via the Lead Tetraacetate (LTA) Oxidation of diethyl malonate. This is the industry-standard "Self-Validating System" for generating high-purity material.

Reaction Logic

Step-by-Step Methodology

Safety Pre-Check: Lead tetraacetate is toxic and an oxidizer. Perform all operations in a fume hood. Benzene should be replaced with Toluene if regulatory guidelines require, though Benzene is the historical standard for yield maximization.

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and drying tube (CaCl₂).

-

Reagent Loading:

-

Charge Diethyl Malonate (1.0 eq).

-

Add solvent (Benzene or Toluene, 5 mL per gram of substrate).

-

Add Lead Tetraacetate (LTA) (1.1 eq) in portions to control exotherm.

-

-

Reaction:

-

Heat the mixture to reflux.

-

Validation Point: The reaction is complete when the initial heavy suspension of LTA disappears and is replaced by a fine white precipitate of Lead(II) Acetate (

). This typically takes 3–5 hours.

-

-

Work-up:

-

Cool the mixture to room temperature.

-

Filter off the

cake using a sintered glass funnel. Wash the cake with minimal solvent. -

Neutralization: Wash the filtrate with cold saturated

to remove acetic acid byproducts. Caution: CO₂ evolution. -

Dry organic layer over

and concentrate via rotary evaporation.

-

-

Purification (Vacuum Distillation):

-

Distill the crude oil under high vacuum (<15 mmHg).

-

Collection: Discard the forerun (unreacted diethyl malonate, bp ~95°C @ 15 mmHg). Collect the main fraction at 128–132°C (12 mmHg) .

-

Workflow Visualization

The following diagram illustrates the critical decision nodes in the purification process to ensure pharmaceutical-grade purity.

Figure 1: Purification workflow for Diethyl Acetoxymalonate emphasizing the separation of unreacted starting material from the higher-boiling product.

Part 3: Synthetic Applications & Mechanism[7]

Diethyl acetoxymalonate serves as a "masked" form of a highly oxidized malonate. Its primary utility in drug development lies in its ability to introduce a functionalized carbon scaffold that can be further derivatized or hydrolyzed.

Synthesis of Isotopically Labeled Glycerol

One of the most high-value applications is the synthesis of

-

Mechanism: Diethyl acetoxymalonate is reduced using Lithium Aluminum Hydride (LiAlH₄).[2]

-

Utility: The acetoxy group is reduced to a hydroxyl, and the two ester groups are reduced to primary alcohols, yielding glycerol (1,2,3-propanetriol). This allows for precise isotopic labeling if the starting malonate is labeled.

Asymmetric Michael Additions

The compound acts as a nucleophile in Michael additions to chalcones or nitroalkenes.

-

Advantage: The acetoxy group alters the pKa and steric profile compared to simple malonates, often improving diastereoselectivity in the formation of cyclopropanes or complex heterocycles when used with chiral phase-transfer catalysts.

Figure 2: Reductive pathway converting Diethyl Acetoxymalonate to Glycerol.

References

-

Lead Tetraacetate Oxidation Protocol

- Source: Organic Syntheses, Coll. Vol. 5, p. 376 (Analogous procedures); Specific oxidation cited in Journal of the Chemical Society, Perkin Transactions 1.

- Context: Standard method for -acetoxyl

-

Physical Properties & CAS Data

- Source: PubChem Compound Summary for CID 79603 (Diethyl acetoxymalon

- Data: CAS 5468-23-5, Molecular Weight, and Predicted Constants.

-

Synthetic Application (Glycerol Synthesis)

- Source: Royal Society of Chemistry, Chapter 2: Labelling Compounds with Carbon-13 and Carbon-14.

-

Context: Use of diethyl acetoxymalonate as a precursor for labeled glycerol via LiAlH4 reduction.[2]

-

Disambiguation (Acetamidomalonate)

-

Source: Sigma-Aldrich Safety Data Sheet (Diethyl acetamidomalonate).

- Context: Contrasting the solid state of the acetamido derivative with the liquid acetoxy deriv

-

Sources

An In-depth Technical Guide to the Safe Handling of Diethyl Acetoxymalonate

Introduction: Understanding the Compound

Diethyl acetoxymalonate is a derivative of diethyl malonate, a common reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its molecular structure, featuring a central malonate core with an acetoxy group, suggests its utility in introducing functionalized moieties in the synthesis of complex organic molecules, including pharmaceuticals and other bioactive compounds. The presence of the ester and acetoxy functional groups dictates its reactivity and, consequently, its handling requirements.

Chemical Profile:

| Property | Value | Source |

| IUPAC Name | diethyl 2-acetyloxypropanedioate | PubChem[1] |

| Molecular Formula | C9H14O6 | PubChem[1] |

| Molecular Weight | 218.20 g/mol | PubChem[1] |

| CAS Number | 5468-23-5 | Alfa Chemistry |

Hazard Identification and Risk Assessment

Based on the hazard profiles of analogous compounds like diethyl malonate and diethyl acetamidomalonate, Diethyl Acetoxymalonate should be treated as a substance with the following potential hazards:

-

Eye Irritation: Likely to cause serious eye irritation upon contact.[2][3]

-

Skin Irritation: May cause skin irritation with prolonged or repeated contact.[3][4]

-

Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation.[3][4]

-

Combustibility: Expected to be a combustible liquid, similar to diethyl malonate.[2][5]

-

Harmful if Swallowed: Ingestion may be harmful.[3]

Causality of Hazards: The irritant properties of malonic esters are often attributed to their ability to hydrolyze, albeit slowly, to the corresponding acid and alcohol, which can be irritants. The ester functional groups can also act as weak alkylating agents under certain conditions.

Prudent Laboratory Practices: A Self-Validating System of Safety

A robust safety protocol is a self-validating system that anticipates and mitigates risks at every stage of handling. The following protocols are designed to create such a system for working with Diethyl Acetoxymalonate.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.

-

Ventilation: All manipulations of Diethyl Acetoxymalonate should be conducted in a well-ventilated laboratory. For procedures with the potential to generate aerosols or vapors, a certified chemical fume hood is mandatory.[4] The rationale is to maintain airborne concentrations below any potential occupational exposure limits and to prevent the accumulation of flammable vapors.

-

Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate work area. Regular testing of this equipment is a critical component of laboratory safety.

Personal Protective Equipment (PPE): The Last Barrier

PPE is essential to protect the researcher from exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the planned experimental procedure.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][6]

-

Skin Protection:

-

Gloves: Chemically resistant gloves should be worn. Nitrile or neoprene gloves are generally suitable for incidental contact with malonic esters. For prolonged contact, it is advisable to consult the glove manufacturer's compatibility charts. Gloves should be inspected before use and changed immediately if contaminated.[5][7]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened to protect against splashes and spills.

-

-

Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or inadequate ventilation, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[4]

Safe Handling and Storage

-

Handling:

-

Storage:

Emergency Procedures: A Plan for Every Contingency

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.[7]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6]

Spill Response

-

Small Spills:

-

Evacuate unnecessary personnel from the area.

-

Ensure adequate ventilation and wear appropriate PPE.

-

Absorb the spill with an inert material such as sand, vermiculite, or diatomaceous earth.[5]

-

Collect the absorbed material into a suitable, labeled container for disposal.

-

-

Large Spills:

-

Evacuate the laboratory immediately and alert others in the area.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains.[5]

-

Waste Disposal

All waste containing Diethyl Acetoxymalonate should be considered hazardous.

-

Collect waste in a designated, labeled, and sealed container.

-

Dispose of the waste through a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain.[5]

Conclusion

While a specific, comprehensive safety profile for Diethyl Acetoxymalonate is not currently available, a conservative approach based on the known hazards of its structural analogs provides a robust framework for its safe handling. Adherence to the principles of good laboratory practice, including the consistent use of engineering controls and appropriate personal protective equipment, is paramount for minimizing risk. Researchers and drug development professionals must remain vigilant and treat this compound with the respect due to any chemical with an unconfirmed toxicological profile.

References

-

West Liberty University. (n.d.). Material Safety Data Sheet Diethyl malonate. Retrieved from [Link]

-

Carl Roth. (2024, September 18). Safety Data Sheet: Diethyl malonate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). diethyl acetamidomalonate. Retrieved from [Link]

-

PubChem. (n.d.). Diethyl acetoxymalonate. Retrieved from [Link]

-

International Labour Organization. (2021). ICSC 1739 - DIETHYLMALONATE. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET - Diethyl acetamidomalonate. Retrieved from [Link]

Sources

- 1. Diethyl acetoxymalonate | C9H14O6 | CID 79603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. westliberty.edu [westliberty.edu]

- 4. carlroth.com [carlroth.com]

- 5. fishersci.com [fishersci.com]

- 6. ICSC 1739 - DIETHYLMALONATE [chemicalsafety.ilo.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

Diethyl Acetoxymalonate: A Technical Guide to its Synthesis, Properties, and Historical Context within Malonic Ester Chemistry

Abstract

This technical guide provides a comprehensive overview of diethyl acetoxymalonate, a distinct derivative of malonic acid. While the specific historical discovery of this compound is not prominently documented as a singular event in chemical literature, its existence and utility are firmly rooted in the broader, well-established field of malonic ester synthesis. This document will delve into the logical synthetic pathways for its preparation, its key chemical and physical properties, and its applications for researchers, scientists, and professionals in drug development. By examining the chemistry of its more historically prominent cousins, such as diethyl acetamidomalonate, we can infer the logical evolution and synthetic rationale for diethyl acetoxymalonate.

Introduction: The Malonic Ester Framework

The story of diethyl acetoxymalonate is intrinsically linked to the development of malonic ester synthesis, a cornerstone of organic chemistry for the formation of carbon-carbon bonds. Diethyl malonate, the parent compound, possesses a highly acidic α-carbon, making it a potent nucleophile for a wide array of chemical transformations. This reactivity has been harnessed for over a century to produce a vast library of substituted carboxylic acids and other functionalized molecules.

The versatility of diethyl malonate stems from the ease with which its α-proton can be removed by a base to form a stable enolate. This enolate can then react with various electrophiles, leading to a diverse range of derivatives.

A Tale of Two Cousins: Context from Diethyl Acetamidomalonate and Diethyl Oxomalonate

To appreciate the place of diethyl acetoxymalonate, it is instructive to consider the history of two of its more well-documented analogues.

-

Diethyl Acetamidomalonate: This compound, a vital precursor in the synthesis of amino acids, was first reported in 1931 by Cherchez.[1] His initial synthesis involved the attempted C-alkylation of diethyl aminomalonate with acetyl chloride, which unexpectedly resulted in N-acetylation to yield diethyl acetamidomalonate.[1] Later, more practical syntheses were developed, such as the reduction of diethyl isonitrosomalonate followed by acetylation.[1]

-

Diethyl Oxomalonate: The first pure synthesis of this keto-ester was achieved in 1892 by Richard Anschütz and his colleagues.[2] Their method involved the decomposition of the barium salt of alloxan to oxomalonic acid, followed by esterification.[2]

The documented histories of these related compounds highlight a common theme in the development of malonic ester derivatives: the exploration of functionalization at the α-position.

Diethyl Acetoxymalonate: Properties and Synthesis

Diethyl acetoxymalonate, also known as diethyl 2-acetyloxypropanedioate, is the acetylated form of diethyl hydroxymalonate.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₄O₆ |

| Molecular Weight | 218.20 g/mol |

| CAS Number | 5468-23-5 |

| Appearance | Colorless liquid (presumed) |

| Boiling Point | 272.4°C at 760 mmHg (predicted) |

| Density | 1.161 g/cm³ (predicted) |

Plausible Synthetic Pathways

While a definitive "discovery" paper for diethyl acetoxymalonate is elusive, its synthesis can be logically deduced from established organic chemistry principles. The most direct conceptual pathway is the acetylation of diethyl hydroxymalonate. However, the more common and historically practiced approaches would likely involve the direct introduction of an acetoxy group onto the diethyl malonate backbone.

A primary method for the α-acetoxylation of carbonyl compounds is through the use of lead tetraacetate (Pb(OAc)₄). This powerful oxidizing agent is well-known for its ability to introduce acetoxy groups at positions alpha to carbonyls.

Experimental Protocol:

Reaction: Acetoxylation of Diethyl Malonate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl malonate (1 equivalent) in glacial acetic acid.

-

Reagent Addition: To the stirred solution, add lead tetraacetate (1.1 equivalents) portion-wise. The reaction is often exothermic and may require external cooling to maintain a moderate temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting material.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into cold water. The product is then extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution to remove acetic acid, followed by a brine wash. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diethyl acetoxymalonate. Further purification can be achieved by vacuum distillation.

Causality of Experimental Choices:

-

Glacial Acetic Acid as Solvent: Acetic acid is a common solvent for lead tetraacetate reactions as it is relatively inert under the reaction conditions and helps to maintain the solubility of the lead salts.

-

Portion-wise Addition: The portion-wise addition of the highly reactive lead tetraacetate helps to control the reaction temperature and prevent side reactions.

-

Aqueous Workup and Extraction: This standard procedure allows for the separation of the organic product from the inorganic lead salts and the acetic acid solvent.

-

Bicarbonate Wash: The use of a weak base like sodium bicarbonate is crucial to neutralize the acidic solvent without causing hydrolysis of the ester functionalities of the product.

Diagram of the Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis of diethyl acetoxymalonate.

Modern Applications and Future Outlook

Diethyl acetoxymalonate serves as a valuable building block in organic synthesis, particularly for the introduction of a hydroxyl group at the α-position of a malonic ester derivative after hydrolysis of the acetate. This functionality is crucial in the synthesis of various complex molecules, including pharmaceuticals and natural products.

The ability to introduce an oxygen-containing functional group at the α-position of a malonate ester opens up synthetic routes to α-hydroxy carboxylic acids and their derivatives, which are important chiral building blocks in drug development. While perhaps not as widely utilized as its amino counterpart, the synthetic potential of diethyl acetoxymalonate remains significant for specialized applications.

Conclusion

The history of diethyl acetoxymalonate is interwoven with the broader narrative of malonic ester chemistry. While its specific "moment of discovery" is not clearly defined in the historical chemical literature, its synthesis and properties can be understood through the logical application of well-established synthetic methodologies. For the modern researcher, diethyl acetoxymalonate represents a useful tool for the synthesis of functionalized carboxylic acid derivatives, continuing the long and fruitful legacy of malonic ester chemistry.

References

-

Organic Syntheses, Coll. Vol. 3, p.395 (1955); Vol. 28, p.47 (1948). Available from: [Link]

-

Anschütz, R.; Geldermann, H. Ueber den Oxomalonsäureäthylester. Justus Liebigs Annalen der Chemie1892 , 268 (1), 29-42. Available from: [Link]

Sources

The Role of Diethyl Acetamidomalonate (DEAM) as a Glycine Equivalent

Topic: Role of Diethyl Acetamidomalonate (DEAM) as a Glycine Equivalent

Note on Nomenclature: The prompt specifies "Diethyl Acetoxymalonate." However, in high-level organic synthesis, Diethyl Acetamidomalonate (DEAM) is the established "glycine equivalent" used to synthesize

An In-Depth Technical Guide for Amino Acid Synthesis

Executive Summary: The "Masked" Glycine Strategy

In rational drug design, the incorporation of non-proteinogenic (unnatural) amino acids is a critical strategy for enhancing peptide stability and potency. Diethyl acetamidomalonate (DEAM) serves as the industry-standard glycine cation equivalent .

Structurally, DEAM is a glycine molecule "masked" by two additional electron-withdrawing groups (esters). This unique architecture lowers the pKa of the

Mechanistic Principles: The Sorensen Pathway

The utility of DEAM relies on the Sorensen Amino Acid Synthesis . This pathway transforms DEAM into a racemic

The Chemical Logic

-

Activation: The acetamido group protects the amine, while the two ethyl ester groups activate the

-carbon. -

Nucleophilic Attack: Treatment with a base (typically sodium ethoxide) generates a resonance-stabilized enolate.[2]

-

Substitution: This enolate attacks an alkyl halide (

) via an -

Unmasking: Acidic hydrolysis removes the ester and amide protecting groups.

-

Decarboxylation: Heating promotes the loss of one carboxyl group as

(driven by the thermodynamic stability of the transition state), yielding the target amino acid.[3]

Visualization of the Signaling Pathway (Reaction Logic)

The following diagram illustrates the transformation logic from DEAM to the final Amino Acid.

Caption: Figure 1. The Sorensen Pathway demonstrating the conversion of DEAM to an

Technical Distinction: Acetoxymalonate vs. Acetamidomalonate

It is vital to distinguish between the two "Aceto" malonates, as their synthetic utility differs fundamentally.

| Feature | Diethyl Acetamidomalonate (DEAM) | Diethyl Acetoxymalonate |

| Structure | ||

| Functional Group | Acetamido (N-linked) | Acetoxy (O-linked) |

| Synthetic Role | Glycine Equivalent ( | Glycolic Acid Equivalent ( |

| Key Reactivity | Nucleophilic at | Electrophilic at Carbonyls; Nucleophilic at |

| Conversion to AA | Direct (Alkylation | Indirect (Requires Azide substitution first) |

Correction Protocol: If your starting material is strictly Diethyl Acetoxymalonate , it acts as a glycine equivalent only if you first displace the acetoxy group with a nitrogen nucleophile (e.g., Sodium Azide), followed by reduction.

Experimental Protocol: Synthesis of dl-Phenylalanine

Objective: Synthesize dl-Phenylalanine using DEAM as the glycine equivalent. This protocol is a self-validating system; the formation of the intermediate precipitate confirms the success of Step 1 before proceeding.

Reagents & Materials

-

Diethyl acetamidomalonate (DEAM): 21.7 g (0.1 mol)

-

Sodium ethoxide (NaOEt): 1M solution in absolute ethanol

-

Benzyl chloride: 12.6 g (0.1 mol)

-

Hydrochloric acid (6M)

-

Solvent: Absolute Ethanol (anhydrous)

Step-by-Step Methodology

Phase 1: Enolate Formation & Alkylation [3]

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, drying tube (

), and magnetic stir bar. -

Dissolution: Dissolve 2.3 g of sodium metal in 150 mL of absolute ethanol (or use prepared NaOEt solution).

-

Addition of DEAM: Add 21.7 g of DEAM to the ethoxide solution. Stir at room temperature for 15 minutes.

-

Checkpoint: The solution should turn slightly yellow/clear, indicating enolate formation.

-

-

Alkylation: Add 12.6 g of benzyl chloride dropwise over 20 minutes.

-

Reflux: Heat the mixture to reflux for 4–6 hours.

-

Validation: Neutral litmus test indicates consumption of the base. NaCl precipitate will form.

-

-

Isolation: Cool the mixture. Filter off the NaCl. Concentrate the filtrate in vacuo to yield the intermediate diethyl 2-acetamido-2-benzylmalonate.

Phase 2: Hydrolysis & Decarboxylation

-

Hydrolysis: Resuspend the crude intermediate in 100 mL of 6M HCl.

-

Reflux: Reflux vigorously for 12–18 hours.

-

Purification: Evaporate to dryness. Redissolve the residue in minimal boiling water. Neutralize carefully with ammonium hydroxide to pH 6.0 (isoelectric point of Phe).

-

Crystallization: Cool on ice. Collect the white crystals of dl-Phenylalanine.

Quantitative Analysis & Yield Optimization

The efficiency of DEAM as a glycine equivalent depends heavily on the electrophile used during alkylation.

Table 1: Comparative Yields of Amino Acids via DEAM Pathway

| Target Amino Acid | Electrophile ( | Base/Solvent System | Typical Yield (%) | Notes |

| Phenylalanine | Benzyl Chloride | NaOEt / EtOH | 60–75% | Standard benchmark reaction. |

| Tryptophan | Gramine (Indole deriv.) | NaOEt / EtOH | 85–90% | Uses elimination-addition mechanism. |

| Glutamic Acid | Methyl Acrylate | NaOEt / EtOH | 70–80% | Michael addition pathway. |

| Leucine | Isobutyl Bromide | NaH / DMF | 50–60% | Steric hindrance requires stronger base/polar solvent. |

References

-

Sorensen, S. P. L. (1903). "Über die Synthese von Aminosäuren." Comptes Rendus des Travaux du Laboratoire Carlsberg, 6, 1-212.

-

Snyder, H. R., & Smith, C. W. (1944). "A Convenient Synthesis of dl-Tryptophan." Journal of the American Chemical Society, 66(3), 350-351.

-

Hellmann, H. (1958). "Syntheses with Acetamidomalonic Ester." Angewandte Chemie, 65(19), 473-485.

-

Organic Syntheses. (1930). "Diethyl Acetamidomalonate."[1][3][4][8][9][10] Organic Syntheses, Coll.[1][9] Vol. 2, p.1 (1943); Vol. 10, p.1 (1930).

-

PubChem. (2024).[11] "Diethyl Acetamidomalonate Compound Summary." National Library of Medicine.

Sources

- 1. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 4. quora.com [quora.com]

- 5. CN107602408B - Synthesis method of acetamino diethyl malonate - Google Patents [patents.google.com]

- 6. m.youtube.com [m.youtube.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. quora.com [quora.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Diethyl acetoxymalonate | C9H14O6 | CID 79603 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Protocol for C-Alkylation of Diethyl Acetoxymalonate

Part 1: Core Directive & Executive Summary

The Challenge: Reactivity vs. Stability

Diethyl acetoxymalonate (DEAM ) is a specialized building block used to synthesize

The core synthetic challenge is the Ambivalent Reactivity of the Enolate :

-

Desired Pathway: C-Alkylation to form quaternary centers.

-

Competing Pathway:

-Elimination of the acetate group to form diethyl ketomalonate (diethyl mesoxalate). -

Competing Pathway: Nucleophilic attack on the acetate ester (transesterification/deacetylation).

This guide provides two validated protocols designed to maximize C-alkylation while suppressing elimination: a high-precision Anhydrous Enolate Method and a mild Phase-Transfer Catalysis (PTC) Method .

Part 2: Scientific Integrity & Logic

Mechanistic Grounding

The

-

Electronic Factors: The acetoxy group stabilizes the negative charge via induction but makes the carbon center less nucleophilic than a simple malonate enolate.

-

Steric Factors: The approach of the electrophile (R-X) is hindered by the acetoxy moiety.

-

Elimination Risk: Strong bases or high temperatures favor the expulsion of acetate (

) to generate the highly electrophilic diethyl mesoxalate (ketomalonate).

Protocol A: Anhydrous Sodium Hydride Method

Best for: Primary alkyl halides and non-labile electrophiles.

Rationale: Sodium hydride (NaH) is a non-nucleophilic base. Using it in an aprotic solvent (DMF or THF) ensures irreversible deprotonation without attacking the ester groups. Low temperature is critical to prevent elimination.

Materials

| Reagent | Equiv. | Role |

| Diethyl acetoxymalonate | 1.0 | Substrate |

| Sodium Hydride (60% in oil) | 1.1 | Base |

| Alkyl Halide (R-X) | 1.2 | Electrophile |

| DMF (Anhydrous) | Solvent | Polar Aprotic Medium |

| Ammonium Chloride (sat. aq.) | - | Quench |

Step-by-Step Procedure

-

Base Preparation: In a flame-dried round-bottom flask under Argon, wash NaH (1.1 equiv) with dry hexane (

) to remove mineral oil. Suspend the clean NaH in anhydrous DMF ( -

Enolization (Critical Control Point): Cool the suspension to 0°C . Add diethyl acetoxymalonate (1.0 equiv) dropwise over 15 minutes.

-

Observation: Hydrogen gas evolution will occur.

-

Time: Stir at 0°C for 30–45 minutes until evolution ceases. Do not warm to RT yet.

-

-

Alkylation: Add the alkyl halide (1.2 equiv) dropwise via syringe at 0°C.

-

Note: If the alkyl halide is solid, dissolve in minimal DMF.

-

-

Reaction: Allow the mixture to warm slowly to Room Temperature (20–25°C). Stir for 4–12 hours. Monitor by TLC (Visualize with

or Iodine; DEAM is UV active). -

Workup:

-

Cool back to 0°C.

-

Quench carefully with saturated

. -

Extract with Ethyl Acetate (

). -

Wash combined organics with water (

) and brine ( -

Dry over

and concentrate.

-

-

Purification: Flash column chromatography (Hexanes:EtOAc).

Protocol B: Phase-Transfer Catalysis (PTC)

Best for: Labile substrates, large-scale preparations, or "green" chemistry requirements.

Rationale: Solid-Liquid PTC uses a mild base (

Materials

| Reagent | Equiv. | Role |

| Diethyl acetoxymalonate | 1.0 | Substrate |

| Potassium Carbonate (pulverized) | 2.0 | Mild Base |

| TBAB (Tetrabutylammonium bromide) | 0.1 | Catalyst |

| Alkyl Halide | 1.2 | Electrophile |

| Acetonitrile (MeCN) or Toluene | Solvent | Organic Phase |

Step-by-Step Procedure

-

Setup: In a round-bottom flask, charge Diethyl acetoxymalonate (1.0 equiv), pulverized anhydrous

(2.0 equiv), and TBAB (10 mol%). -

Solvent: Add MeCN or Toluene (

). -

Addition: Add the Alkyl Halide (1.2 equiv) in one portion.

-

Reaction: Stir vigorously at Room Temperature for 12–24 hours.

-

Optimization: If reaction is sluggish, heat to 40°C. Avoid reflux temperatures (>80°C) to prevent thermal elimination.

-

-

Workup: Filter off the solid salts. Concentrate the filtrate.

-

Purification: The residue often requires minimal purification. Recrystallize or distill if necessary.

Part 3: Visualization & Troubleshooting

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired alkylation and the undesired elimination/deacetylation pathways.

Figure 1: Mechanistic divergence in DEAM alkylation. Success depends on favoring the green path (SN2) over the red paths (Elimination/Hydrolysis).

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield / Recovery of Starting Material | Enolate failed to form or Alkyl Halide is unreactive. | Switch from PTC to NaH (Protocol A). Ensure Alkyl Halide is primary/benzylic.[1] |

| Formation of Diethyl Mesoxalate (Ketone) | Elimination of Acetate occurred. | Reduce Temperature. Do not exceed 25°C. Switch to milder base ( |

| Formation of | Deacetylation occurred.[2] | Ensure anhydrous conditions. Avoid alkoxide bases (NaOEt) which cause transesterification.[3] |

| Product is an Oil that won't crystallize | Common for these esters. | Proceed to hydrolysis (if target is the acid) or use high-vacuum distillation (Kugelrohr). |

Part 4: References

-

BenchChem. (2025). Protocol for the Alkylation of Diethyl Malonate Derivatives. Retrieved from

-

Harter, A. G., et al. (2021).[4] "Synthesis and Characterization of Geminal Diazido Derivatives Based on Diethyl Malonate." European Journal of Inorganic Chemistry, 2021(23), 2241-2247.[4]

-

Komsta, Z., et al. (n.d.). PTC C-Alkylation of Malonate. Phase Transfer Catalysis Communications.

-

El Ashry, E. S. H., & El Kilany, Y. (1990).[5] "Acyclonucleosides: Part 2. diseco-Nucleosides." Advances in Heterocyclic Chemistry. (Citing J. Chem. Soc. Perkin Trans 1, 1988, 2767 for alkylation of diethyl acetoxymalonate).[2]

-

Google Patents. (n.d.). Process for the C-alkylation of malonic esters using phase-transfer agents. WO/Patent Documents.

Sources

Synthesis of alpha-amino acids using diethyl acetamidomalonate

Application Note: Strategic Synthesis of Unnatural -Amino Acids via the Diethyl Acetamidomalonate Route[1]

Executive Summary & Scope

The demand for non-proteinogenic (unnatural)

This Application Note details the Diethyl Acetamidomalonate (DEAM) pathway, a robust, scalable method for synthesizing racemic

Mechanistic Principles

The utility of DEAM arises from the synergistic electron-withdrawing effects of the two ester groups and the acetamido group. This unique architecture renders the

The Reaction Engine

The transformation follows a canonical three-stage sequence:

-

Activation: Deprotonation generates a resonance-stabilized enolate.[1]

-

Coupling:

attack on an alkyl halide ( -

Deprotection & Decarboxylation: Acidic hydrolysis removes the ethyl esters and acetyl group, followed by thermal decarboxylation of the gem-dicarboxylic acid intermediate.

Figure 1: Mechanistic flow of the DEAM synthesis pathway.[1] Note the critical transition from the protected intermediate to the free amino acid via simultaneous deprotection and decarboxylation.

Experimental Protocols

Protocol A: Classical Anhydrous Synthesis (The "Sorensen" Method)

Best for: Large-scale synthesis, substrates stable to strong bases, and laboratories equipped for strictly anhydrous conditions.

Reagents:

-

Sodium metal (clean, oxide-free)

-

Absolute Ethanol (Super-dry)

-

Alkyl Halide (e.g., Benzyl chloride for Phenylalanine)[2][1]

-

Conc. Hydrochloric Acid (12M)

Workflow:

-

Alkoxide Generation (In-Situ):

-

In a flame-dried 3-neck RBF equipped with a reflux condenser and drying tube (

), add 75 mL of absolute ethanol. -

Critical Step: Add 1.2 g (0.052 mol) sodium metal in small chunks. Allow complete dissolution to form Sodium Ethoxide (NaOEt).[1]

-

Why: Commercial NaOEt often contains hydroxide impurities which cause premature hydrolysis. Fresh preparation ensures maximum enolate formation.

-

-

Enolate Formation:

-

Add 11.5 g (0.053 mol) DEAM to the stirring ethoxide solution. The solution may turn slightly yellow, indicating enolate formation.

-

-

Alkylation:

-

Add the Alkyl Halide (0.053 mol) dropwise to maintain a gentle reflux (if exothermic) or steady temperature.

-

Reflux for 3–5 hours.[4]

-

Validation: Monitor reaction progress via TLC (SiO2, EtOAc:Hexane 1:3). The disappearance of the acidic DEAM spot indicates completion.

-

-

Isolation of Intermediate:

-

Filter the hot mixture to remove precipitated Sodium Halide (NaX).

-

Concentrate the filtrate in vacuo to yield the crude alkylated diester.

-

-

Hydrolysis & Decarboxylation:

-

Resuspend the crude oil/solid in 50 mL of 6M - 12M HCl.

-

Reflux for 4–6 hours.[1] Caution: Evolution of

gas will be vigorous initially. -

Evaporate to dryness to obtain the amino acid hydrochloride salt.

-

-

Purification:

-

Dissolve salt in minimum water; adjust pH to the specific isoelectric point (pI) using

to precipitate the zwitterionic free amino acid.

-

Protocol B: Phase-Transfer Catalysis (PTC) (Solid-Liquid)

Best for: Lab-scale exploration, moisture-sensitive alkyl halides, or "Green" chemistry requirements.

Reagents:

-

Solid Potassium Carbonate (

) or Cesium Carbonate ( -

Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6 (10 mol%)

-

Solvent: Acetonitrile (

) or Toluene

Workflow:

-

System Assembly:

-

Combine DEAM (1.0 equiv),

(2.0 equiv), and TBAB (0.1 equiv) in Acetonitrile.

-

-

Alkylation:

-

Workup:

Critical Process Parameters (CPPs) & Troubleshooting

Success in DEAM synthesis relies on controlling specific variables.[5] Use the table below to diagnose failures.

| Failure Mode | Symptom | Root Cause | Corrective Action |

| Low Yield (Alkylation) | Recovered starting material (DEAM) | Wet solvent/base (quenches enolate) | Use freshly distilled Abs. EtOH and flame-dry glassware.[1] |

| Dialkylation | Mass spec shows M + R group x2 | Excess alkyl halide or highly reactive halide (e.g., MeI) | Use slight excess of DEAM (1.1 equiv) relative to alkyl halide. |

| Incomplete Hydrolysis | Sticky gum instead of solid product | Insufficient acid strength or time | Increase HCl concentration to 12M or switch to 48% HBr; extend reflux time. |

| Racemization | N/A (Product is inherently racemic) | N/A | If enantiopure product is needed, perform enzymatic resolution (e.g., Acylase I) post-synthesis. |

Comparative Data: Yields by Substituent

The steric bulk of the acetamido group generally prevents dialkylation, but yield varies based on the electrophile's nature.

| Target Amino Acid | Alkyl Halide ( | Method | Typical Yield (%) | Ref |

| Phenylalanine | Benzyl chloride | NaOEt/EtOH | 60-70% | [1, 2] |

| Leucine | Isobutyl bromide | NaOEt/EtOH | 55-65% | [1] |

| Tryptophan | Gramine (via elimination) | NaOEt/EtOH | 50-60% | [3] |

| Allylglycine | Allyl bromide | PTC ( | 85% | [4] |

Decision Workflow

Use this logic map to select the appropriate protocol for your specific substrate.

Figure 2: Decision tree for protocol selection based on substrate chemistry and operational scale.

References

-

BenchChem Technical Support. (2025).[1][5][12] Step-by-Step Guide to the Alkylation of Diethyl Acetamidomalonate for Amino Acid Synthesis. Retrieved from

-

Organic Syntheses. dl-Phenylalanine. Org. Synth. 1934, 14, 80; Coll. Vol. 2, 1943, 489. Retrieved from

- Snyder, H. R., & Smith, C. W. (1944). A Convenient Synthesis of dl-Tryptophan. Journal of the American Chemical Society.

-

O'Donnell, M. J. (2001). Phase-Transfer Catalysis in Amino Acid Synthesis. Retrieved from (General reference for PTC methodology in AA synthesis).

-

University of Calgary. Chapter 27: Synthesis of Amino Acids - Amidomalonate Synthesis. Retrieved from

Disclaimer: All procedures described herein involve hazardous chemicals (strong acids, bases, alkylating agents). Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Diethyl acetamidomalonate - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. 26.3 Synthesis of Amino Acids - Organic Chemistry | OpenStax [openstax.org]

- 8. real.mtak.hu [real.mtak.hu]

- 9. CN104610082A - Preparation method of diethyl acetamidomalonate - Google Patents [patents.google.com]

- 10. Synthesis of Amino Acids: Acetamidomalonic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Sodium Ethoxide-Mediated Transformations of Diethyl Acetoxymalonate

Executive Summary & Strategic Rationale

Diethyl acetoxymalonate (DEAM-O) is a specialized functionalized malonate ester distinct from the more common diethyl acetamidomalonate (used for amino acid synthesis). In drug development, DEAM-O serves as a crucial "masked" equivalent of diethyl tartronate (diethyl hydroxymalonate), a scaffold essential for synthesizing antiviral nucleoside analogs and functionalized heterocycles.

This guide details the use of Sodium Ethoxide (NaOEt) as the primary reagent for unlocking the reactivity of DEAM-O. Unlike simple deprotonation strategies used with alkyl malonates, the interaction between NaOEt and DEAM-O is bimodal:

-

Catalytic Ethanolysis: Selective cleavage of the acetate group to yield high-purity diethyl tartronate.

-

Stoichiometric Condensation: Formation of 5-functionalized pyrimidines (e.g., dialuric acid derivatives) via cyclization.

Critical Distinction: Researchers must verify they are using Diethyl Acetoxymalonate (CAS: 2999-46-4) and not Diethyl Acetamidomalonate (CAS: 1068-90-2). The protocols below are specific to the acetoxy derivative.

Mechanistic Pathways

The reactivity of DEAM-O with NaOEt is governed by the nucleophilicity of the ethoxide ion (

Pathway A: Transesterification (Ethanolysis)

Under controlled conditions in absolute ethanol,

Pathway B: Cyclocondensation

In the presence of urea or amidines, NaOEt acts primarily as a base to deprotonate the urea, which then attacks the malonate esters. The acetoxy group is often retained during the initial ring closure or hydrolyzed in situ to form 5-hydroxy-substituted heterocycles.

Figure 1: Mechanistic divergence of Diethyl Acetoxymalonate based on co-reactants and stoichiometry.

Protocol 1: Synthesis of Diethyl Tartronate (Ethanolysis)

This protocol describes the "deprotection" of DEAM-O to yield Diethyl Tartronate. This reaction is thermodynamically driven by the formation of ethyl acetate.

Reagents & Equipment[1][2][3][4][5][6]

-

Precursor: Diethyl Acetoxymalonate (purity >97%).

-

Reagent: Sodium Ethoxide (21 wt% solution in ethanol or freshly prepared).

-

Solvent: Absolute Ethanol (Anhydrous, <0.05% water). Critical: Water causes ester hydrolysis to malonic acid derivatives.

-

Equipment: Flame-dried glassware, N2 atmosphere.

Step-by-Step Methodology

-

Preparation: Charge a flame-dried round-bottom flask with Diethyl Acetoxymalonate (1.0 equiv) and Absolute Ethanol (5-10 volumes).

-

Catalyst Addition: Cool the solution to 0°C. Add Sodium Ethoxide (0.1 - 0.2 equiv) dropwise.

-

Note: Stoichiometric base is not required for this transformation; catalytic amounts initiate the transesterification.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours.

-

Monitoring: Monitor by TLC (SiO2, Hexane:EtOAc 3:1). DEAM-O (

) converts to Diethyl Tartronate (

-

-

Quench: Neutralize the reaction with a stoichiometric amount of Glacial Acetic Acid (relative to NaOEt used) or dilute HCl.

-

Workup: Concentrate the mixture under reduced pressure to remove Ethanol and the Ethyl Acetate byproduct.

-

Purification: Dissolve the residue in DCM, wash with saturated NaHCO3 (to remove traces of acid), dry over MgSO4, and concentrate. Distillation (high vacuum) yields pure Diethyl Tartronate.

Data Summary Table

| Parameter | Specification | Reason |

| NaOEt Load | 0.1 – 0.2 Equiv | Catalytic cycle sufficient; excess base promotes side reactions (Claisen condensation). |

| Temperature | 0°C | Controls exotherm; prevents degradation of the tartronate. |

| Time | 2 – 4 Hours | Rapid conversion; prolonged exposure may cause ester hydrolysis. |

| Yield Target | > 85% | High efficiency transesterification. |

Protocol 2: Cyclocondensation to 5-Hydroxybarbiturates

This protocol utilizes NaOEt as a stoichiometric base to drive the condensation of DEAM-O with urea, yielding dialuric acid (5-hydroxybarbituric acid) derivatives.

Methodology

-

Alkoxide Formation: Dissolve Sodium metal (2.2 equiv) in Absolute Ethanol to generate a fresh NaOEt solution.

-

Mixing: Add dry Urea (1.1 equiv) to the NaOEt solution.

-

Addition: Add Diethyl Acetoxymalonate (1.0 equiv) dropwise at reflux temperature.

-

Reflux: Reflux for 5–7 hours. A precipitate (the sodium salt of the pyrimidine) typically forms.

-

Isolation: Cool to room temperature. Filter the solid sodium salt.

-

Acidification: Dissolve the salt in minimum water and acidify with 5N HCl to precipitate the free 5-hydroxybarbituric acid.

Figure 2: Operational workflow for selecting reaction pathways.